molecular formula C12H12ClN3O B2405265 2-Chloro-N-(2-prop-2-enylindazol-6-yl)acetamide CAS No. 2411235-83-9

2-Chloro-N-(2-prop-2-enylindazol-6-yl)acetamide

Cat. No.: B2405265
CAS No.: 2411235-83-9
M. Wt: 249.7
InChI Key: SHGZRPYKGZDKEZ-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-prop-2-enylindazol-6-yl)acetamide is a synthetic organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a chloroacetamide group attached to an indazole ring, which is further substituted with a prop-2-enyl group.

Preparation Methods

The synthesis of 2-Chloro-N-(2-prop-2-enylindazol-6-yl)acetamide typically involves the reaction of 2-prop-2-enylindazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield . The general steps are as follows:

  • Dissolve 2-prop-2-enylindazole in dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add chloroacetyl chloride to the reaction mixture while maintaining a low temperature.
  • Stir the reaction mixture for several hours until the reaction is complete.
  • Purify the product by recrystallization or column chromatography.

Industrial production methods may involve similar steps but are optimized for larger scales, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

2-Chloro-N-(2-prop-2-enylindazol-6-yl)acetamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and oxidizing or reducing agents as mentioned above. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2-prop-2-enylindazol-6-yl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. Indazole derivatives are known to bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects . The chloroacetamide group may also play a role in the compound’s reactivity and interactions with biological molecules.

Comparison with Similar Compounds

2-Chloro-N-(2-prop-2-enylindazol-6-yl)acetamide can be compared with other indazole derivatives and chloroacetamides:

Properties

IUPAC Name

2-chloro-N-(2-prop-2-enylindazol-6-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O/c1-2-5-16-8-9-3-4-10(6-11(9)15-16)14-12(17)7-13/h2-4,6,8H,1,5,7H2,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHGZRPYKGZDKEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C=C2C=CC(=CC2=N1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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